N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a benzenesulfonyl group at position 1 and a 2,6-dimethoxybenzamide substituent at position 6. Its synthesis likely follows protocols outlined in patent literature for analogous compounds, involving sulfonylation of the tetrahydroquinoline nitrogen and subsequent amide coupling at position 7 . Pharmacological studies of related compounds in the same patent highlight activities such as kinase inhibition (e.g., IC50 values in nanomolar ranges) and metabolic stability enhancements conferred by sulfonyl groups .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-21-11-6-12-22(31-2)23(21)24(27)25-18-14-13-17-8-7-15-26(20(17)16-18)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCATKXSMCAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzoic acid with appropriate amine derivatives under acidic conditions to form the benzamide core. The phenylsulfonyl-tetrahydroquinoline moiety is then introduced through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced benzamide derivatives.
Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar derivatives are critical to understanding its pharmacological profile. Below is a comparative analysis with key analogs from patent literature ():
Structural Features and Substituent Effects
- Benzenesulfonyl vs. Benzothiazole/Thiazole Carboxylic Acid (Example 1): The benzenesulfonyl group in the target compound may enhance metabolic stability compared to the thiazole-carboxylic acid in Example 1, as sulfonyl groups are less prone to oxidative metabolism . However, the benzothiazole amino group in Example 1 likely improves target binding affinity due to its planar aromaticity and hydrogen-bonding capacity.
2,6-Dimethoxybenzamide vs. Adamantane (Example 24):
The 2,6-dimethoxybenzamide substituent in the target compound offers improved solubility over the hydrophobic adamantane group in Example 24, which may translate to better bioavailability. However, adamantane’s bulkiness in Example 24 could enhance selectivity for sterically constrained binding pockets.
Pharmacological Trends
- Potency: Benzothiazole-containing analogs (e.g., Example 1) exhibit higher potency (single-digit nM IC50) in kinase assays compared to adamantane derivatives (e.g., Example 24, IC50 = 12 nM) . The target compound’s dimethoxybenzamide group may balance potency and solubility.
- Metabolic Stability: Sulfonyl-containing compounds (e.g., target) demonstrate longer half-lives in microsomal assays than carboxylic acid derivatives (e.g., Example 1) .
- Selectivity: Bulky substituents (e.g., adamantane in Example 24) reduce off-target effects but may limit broad-spectrum activity. The target compound’s moderate-sized benzamide group could offer a middle ground.
Research Findings and Implications
- Optimized Solubility-Potency Balance: The 2,6-dimethoxybenzamide group likely improves aqueous solubility without sacrificing binding affinity, addressing a common limitation of tetrahydroquinoline derivatives.
- Kinase Inhibition Potential: The tetrahydroquinoline core and sulfonyl group align with known kinase inhibitor pharmacophores, as seen in Example 1’s nanomolar activity .
- Synthetic Feasibility: The compound’s synthesis is likely scalable using methods described for Example 1 (e.g., sulfonylation and amide coupling) .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide (referred to as BSTHQ-DMBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
BSTHQ-DMBA is characterized by a complex structure that includes:
- Tetrahydroquinoline core : A bicyclic structure known for its pharmacological properties.
- Benzenesulfonyl group : Enhances solubility and biological activity.
- Dimethoxybenzamide moiety : Potentially contributes to its interaction with biological targets.
The molecular formula of BSTHQ-DMBA is with a molecular weight of 454.55 g/mol.
The biological activity of BSTHQ-DMBA has been primarily linked to its interaction with specific molecular targets:
-
Antimicrobial Activity :
- BSTHQ derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. A study identified two key enzymes involved in bacterial cell wall synthesis as potential targets:
-
Anticancer Activity :
- Preliminary studies indicate that BSTHQ-DMBA may exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms. The presence of the sulfonamide group allows for competitive inhibition of carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the BSTHQ structure can significantly influence its biological activity:
- The presence of methoxy groups at positions 2 and 6 on the benzamide ring enhances interactions with biological targets.
- Variations in the sulfonamide substituents can alter the compound's efficacy against different bacterial strains or cancer cell lines.
Antimicrobial Efficacy
A study conducted on various BSTHQ derivatives demonstrated their effectiveness against resistant bacterial strains. The experimental setup included:
- Carboxyfluorescein leakage assay : Used to assess membrane integrity.
- Molecular docking studies : Identified interactions with MurD and GlmU enzymes.
The results indicated that specific derivatives had a higher binding affinity to these targets, correlating with increased antimicrobial potency .
Anticancer Activity
In vitro studies have shown that BSTHQ-DMBA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves:
- Activation of caspases leading to programmed cell death.
- Disruption of mitochondrial membrane potential, indicating mitochondrial involvement in the apoptotic process .
Comparative Analysis
The biological activity of BSTHQ-DMBA can be compared with other sulfonamide derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
